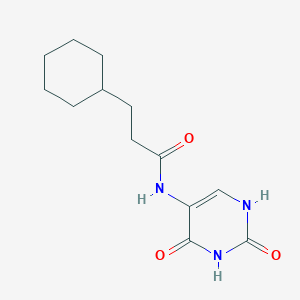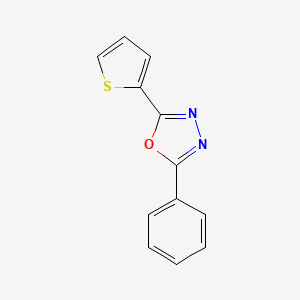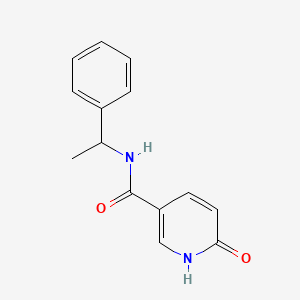
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile, also known as BIBN 4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN 4096BS has been shown to be effective in blocking the effects of CGRP in animal models, and it is being studied for its potential use in the treatment of migraine headaches.
作用機序
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS works by blocking the effects of CGRP, a neuropeptide that is involved in the regulation of pain and inflammation. CGRP is released from sensory nerves in response to various stimuli, including inflammation and injury. It binds to CGRP receptors on target cells, leading to the activation of intracellular signaling pathways that promote pain and inflammation. By blocking the CGRP receptor, 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS reduces the effects of CGRP and thereby reduces pain and inflammation.
Biochemical and Physiological Effects
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been shown to be effective in reducing pain and inflammation in animal models. It has also been shown to reduce the release of pro-inflammatory cytokines and other mediators of inflammation. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS does not appear to have any significant effects on cardiovascular function, and it has a low potential for abuse or dependence.
実験室実験の利点と制限
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has several advantages for use in lab experiments. It is highly selective for the CGRP receptor, and it has been extensively studied in animal models. It has a low potential for toxicity and side effects, and it is relatively easy to synthesize. However, there are also some limitations to its use. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has not been extensively studied in humans, and its long-term effects are not well understood. It may also have limited effectiveness in certain types of pain conditions.
将来の方向性
There are several potential future directions for research on 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS. One area of interest is the development of more selective CGRP receptor antagonists that may have greater efficacy and fewer side effects. Another area of interest is the study of the long-term effects of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in animal models and humans. Additionally, there is interest in exploring the potential use of 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS in combination with other drugs for the treatment of pain and inflammation.
合成法
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS can be synthesized using a multistep process that involves the coupling of 4-biphenylboronic acid with 5-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group and coupling with acrylonitrile. The final product is purified using column chromatography.
科学的研究の応用
3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has been extensively studied in animal models of migraine and other pain conditions. It has been shown to be effective in reducing pain and inflammation, and it has been proposed as a potential treatment for migraine headaches. 3-(4-biphenylyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile 4096BS has also been studied in models of other conditions, such as neuropathic pain and osteoarthritis.
特性
IUPAC Name |
(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-20-11-12-21-22(14-20)26-23(25-21)19(15-24)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMWOWHWHTRQD-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)
![4-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5488613.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)


![N-benzyl-4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazine-1-sulfonamide](/img/structure/B5488651.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5488656.png)
![3-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5488669.png)
![1-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5488670.png)
